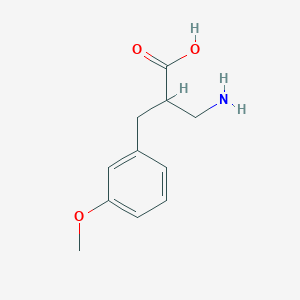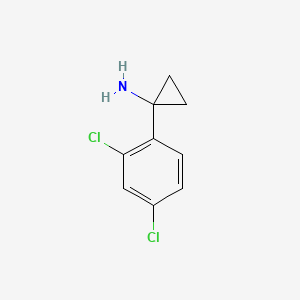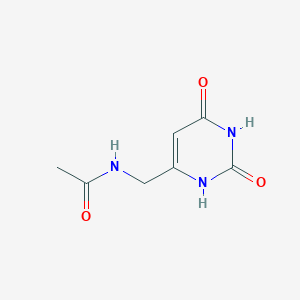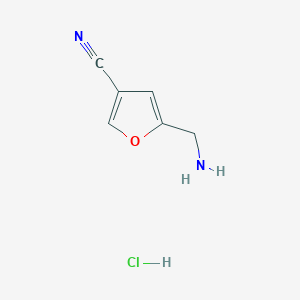
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
Overview
Description
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: is a chemical compound with the molecular formula C11H8Cl2N2O It is a pyrimidine derivative, characterized by the presence of two chlorine atoms at positions 2 and 4, and a methoxyphenyl group at position 6 of the pyrimidine ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors like pH, presence of other compounds, and specific cellular or tissue environments can also impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For example, it may interact with enzymes involved in nucleotide synthesis, thereby influencing DNA and RNA synthesis. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, it may inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of target proteins, affecting downstream signaling events. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or regulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of normal cellular functions, and induction of stress responses. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and organismal health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound can influence its efficacy and toxicity, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of this compound can influence its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine typically involves the Suzuki coupling reaction . This reaction is a palladium-catalyzed cross-coupling between 2,4-dichloropyrimidine and 4-methoxyphenylboronic acid. The reaction is often carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield. The reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a suitable solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted pyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a polar solvent like ethanol or dimethylformamide.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate or cesium carbonate in solvents such as ethanol or toluene.
Major Products:
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Coupling Reactions: Products are typically C4-substituted pyrimidines with diverse aryl or heteroaryl groups.
Scientific Research Applications
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-(4-chlorophenyl)pyrimidine
Comparison: 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. For instance, the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-6-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGNJWTEXUEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626984 | |
| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163263-91-0 | |
| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)
![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)
![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)
![N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine](/img/structure/B1603915.png)
![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)





![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)

